5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentanenitrile
Description
Properties
CAS No. |
4113-99-9 |
|---|---|
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
5-(2,4-dioxopyrimidin-1-yl)pentanenitrile |
InChI |
InChI=1S/C9H11N3O2/c10-5-2-1-3-6-12-7-4-8(13)11-9(12)14/h4,7H,1-3,6H2,(H,11,13,14) |
InChI Key |
SVRQAJYMXPWCJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CCCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways and Methodological Advancements
Biginelli Reaction-Based Cyclocondensation
The Biginelli reaction remains the most widely used method for constructing the 3,4-dihydropyrimidin-2(1H)-one (DHPM) core. For 5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile, adaptations involve introducing nitrile-containing precursors.
One-Pot Three-Component Synthesis
A modified Biginelli protocol employs:
- Aldehyde : Benzaldehyde derivatives (e.g., 4-nitrobenzaldehyde for electron-withdrawing effects).
- β-Ketoester : Ethyl cyanoacetate or cyano-substituted malonic esters.
- Urea/Thiourea : To form the pyrimidine ring.
- Catalyst : Trimethylsilyl trifluoromethanesulfonate (TMSOTf) immobilized on silica gel.
Typical Conditions :
Mechanistic Insight :
The reaction proceeds via imine formation between aldehyde and urea, followed by nucleophilic attack by the β-ketoester. The nitrile group is introduced via the cyanoacetate component, ensuring regioselectivity at the C5 position.
Post-Modification via N-Alkylation
For substrates lacking nitrile functionality, alkylation of pre-formed DHPMs with 5-bromopentanenitrile (CAS 5414-21-1) is effective:
Alkylation Protocol
- Substrate : 5-Bromo-5-alkylbarbituric acid derivatives.
- Reagent : 5-Bromopentanenitrile (2 equivalents).
- Base : Sodium hydride or potassium carbonate.
- Solvent : Dimethylformamide (DMF) or acetonitrile.
Reaction Conditions :
Key Limitation : Competing O-alkylation requires careful base selection. Tetrabutylammonium bromide (TBAB) enhances N-selectivity under microwave conditions.
Kornblum Oxidation Followed by Cyclization
A sequential approach involves:
- Kornblum Oxidation : Conversion of benzyl halides to aldehydes using dimethyl sulfoxide (DMSO).
- Cyclocondensation : With cyanoacetamide and urea under microwave irradiation.
Advantages :
- Avoids pre-functionalized aldehydes.
- Enables diverse substitution patterns.
Representative Data :
| Step | Conditions | Yield (%) | |
|---|---|---|---|
| Kornblum Oxidation | DMSO, 80°C, MW, 30 min | 90 | |
| Cyclocondensation | TMSOTf/SiO₂, 100°C, MW, 45 min | 85 |
Catalytic Systems and Solvent Optimization
Heterogeneous Catalysis
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC : >98% purity using C18 column, acetonitrile/water (70:30), λ = 254 nm.
Chemical Reactions Analysis
5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, carbon disulfide, and potassium hydroxide . Major products formed from these reactions include oxadiazole and triazole derivatives . For example, the reaction with ethyl 2-chloroacetoacetate leads to the formation of triazolothiadiazine derivatives .
Scientific Research Applications
5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has been studied for its potential as an antiviral, antibacterial, and antitumor agent . Additionally, it has applications in the pharmaceutical industry as a scaffold for drug development .
Mechanism of Action
The mechanism of action of 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins, leading to its antiviral and antibacterial effects . For example, it can inhibit the activity of calcium channels and adrenoreceptors, which are involved in various physiological processes .
Comparison with Similar Compounds
Key Observations :
- Shared Motif: All three compounds (m, n, o) include a 2-oxotetrahydropyrimidin-1(2H)-yl group, analogous to the dihydropyrimidinone core in the target compound.
- Divergence : Unlike 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile, these analogues feature extended amide-linked aromatic systems, likely enhancing their binding affinity to biological targets (e.g., enzymes or receptors) .
- Functional Groups: The absence of a nitrile group in m, n, and o reduces their reactivity in cyano-specific coupling reactions compared to the target compound .
Functional Comparison with Commercial Derivatives
As per industrial data from Hangzhou Jhechem Co Ltd:
- 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile is marketed as a versatile intermediate for synthesizing uracil-based prodrugs or nucleotide analogs. Its nitrile group enables further functionalization (e.g., hydrolysis to carboxylic acids or participation in click chemistry) .
- In contrast, simpler uracil derivatives (e.g., 1-(2-hydroxyethyl)uracil ) lack the extended carbon chain and nitrile functionality, limiting their utility in creating lipophilic drug candidates .
Biological Activity
5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound has a molecular formula of C₁₄H₁₈N₂O₃ and a molecular weight of approximately 270.31 g/mol. Its structure features a pyrimidine ring with two keto groups and a pentanenitrile side chain, contributing to its biological activity.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit notable anticancer activities. For instance, compounds related to 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile have been tested against various cancer cell lines, including:
- HCT-116 Colorectal Cancer Cells : The cytotoxic effects were evaluated using the MTT assay, revealing IC₅₀ values that indicate potent antiproliferative activity. For example, one derivative exhibited an IC₅₀ of 1.184 µM, significantly lower than the reference drug cabozantinib (IC₅₀ = 16.350 µM) .
| Compound | IC₅₀ (µM) |
|---|---|
| 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile | 1.184 |
| Cabozantinib | 16.350 |
The mechanism through which these compounds exert their anticancer effects often involves:
- Inhibition of Tyrosine Kinases : Compounds derived from this class have shown inhibitory activity against VEGFR-2 and c-Met tyrosine kinases, crucial for tumor growth and metastasis .
- Induction of Apoptosis : Studies have indicated that treatment with these compounds leads to cell cycle arrest and apoptosis in cancer cells .
Study 1: In Vitro Evaluation
A study conducted on synthesized derivatives of pyrimidines demonstrated their ability to inhibit cancer cell proliferation effectively. The derivatives were tested against HCT-116 cells, showing significant cytotoxicity with selectivity over normal cells .
Study 2: Enzymatic Activity
Another investigation highlighted the role of similar compounds in catalyzing NADPH-dependent reductions of carbonyl groups in various substrates. This enzymatic activity is essential for detoxifying harmful metabolites and could explain some therapeutic effects observed in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
